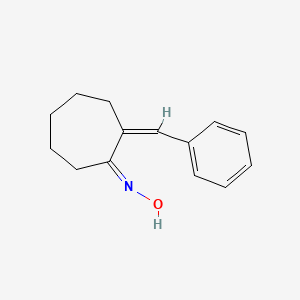
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) typically involves the reaction of cycloheptanone with benzaldehyde to form the intermediate 2-(phenylmethylene)cycloheptanone. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways.
相似化合物的比较
Similar Compounds
Cyclohexanone oxime: Similar structure but with a six-membered ring.
Benzaldehyde oxime: Similar functional group but with a simpler structure.
Acetophenone oxime: Contains a phenyl group but with a different carbonyl compound.
Uniqueness
Cycloheptanone, 2-(phenylmethylene)-, oxime, (E,Z)-(9CI) is unique due to its seven-membered ring structure and the presence of both a phenylmethylene and an oxime group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(NZ)-N-[(2Z)-2-benzylidenecycloheptylidene]hydroxylamine |
InChI |
InChI=1S/C14H17NO/c16-15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2/b13-11-,15-14- |
InChI 键 |
KGJPPTQTKGKOOY-WABAVOORSA-N |
手性 SMILES |
C1CC/C(=C/C2=CC=CC=C2)/C(=N\O)/CC1 |
规范 SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NO)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


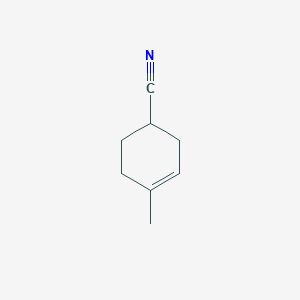
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)

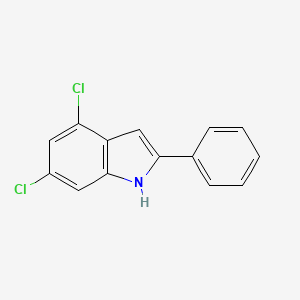
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B14111746.png)
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14111754.png)
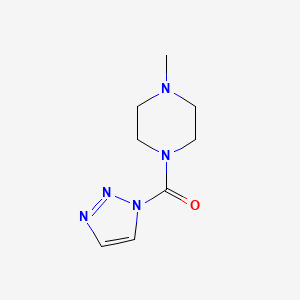
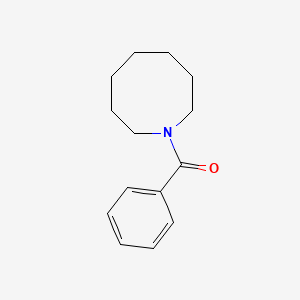
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14111773.png)
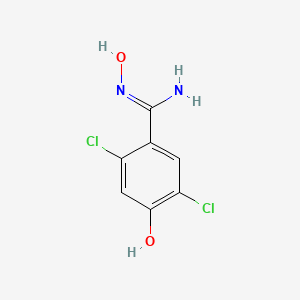

![9-(4-butoxyphenyl)-2-(2-chloro-6-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111796.png)
